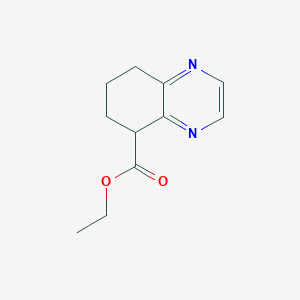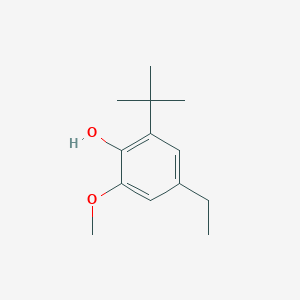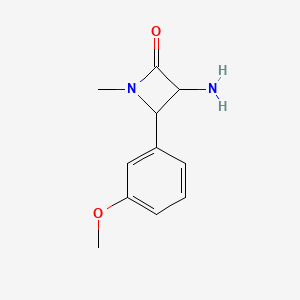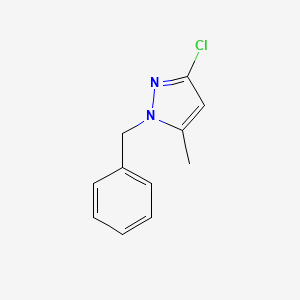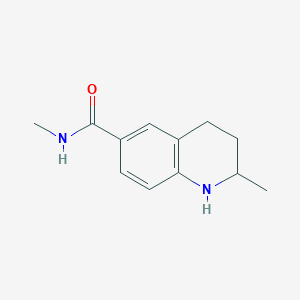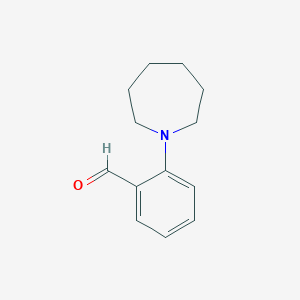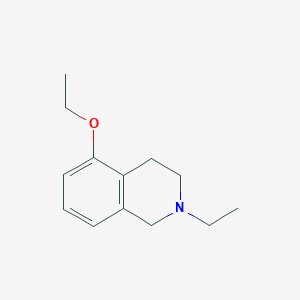
5-Amino-8-methoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-8-methoxynaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. This compound is characterized by the presence of an amino group at the 5th position and a methoxy group at the 8th position on the naphthalene ring, along with a quinone structure at the 1,4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-methoxynaphthalene-1,4-dione typically involves the following steps:
Nitration: The starting material, 8-methoxynaphthalene, undergoes nitration to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Oxidation: The naphthalene ring is oxidized to form the quinone structure at the 1,4 positions using oxidizing agents like potassium dichromate or manganese dioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-8-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate, manganese dioxide, and other strong oxidizing agents.
Reduction: Tin(II) chloride, iron, and other reducing agents in acidic conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
Aplicaciones Científicas De Investigación
5-Amino-8-methoxynaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other naphthoquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-8-methoxynaphthalene-1,4-dione involves its interaction with cellular components and molecular targets. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the amino and methoxy groups can interact with specific enzymes and receptors, modulating their activity and contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,4-naphthoquinone: Lacks the methoxy group at the 8th position.
8-Methoxy-1,4-naphthoquinone: Lacks the amino group at the 5th position.
5,8-Dihydroxy-1,4-naphthoquinone: Contains hydroxyl groups instead of amino and methoxy groups.
Uniqueness
5-Amino-8-methoxynaphthalene-1,4-dione is unique due to the presence of both amino and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
68217-28-7 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
5-amino-8-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-2-6(12)10-7(13)3-4-8(14)11(9)10/h2-5H,12H2,1H3 |
Clave InChI |
SVBWMBDHSJGBRW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11896444.png)
